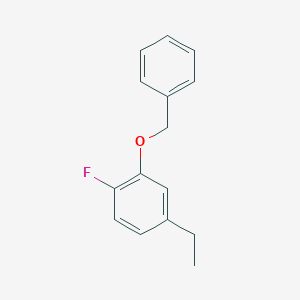

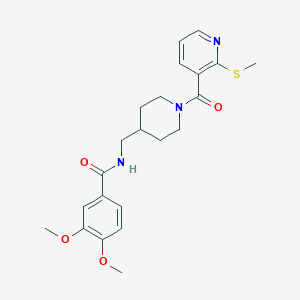

![molecular formula C13H17N3O B2527476 N-[3-(1H-benzimidazol-2-yl)propyl]propanamide CAS No. 686736-44-7](/img/structure/B2527476.png)

N-[3-(1H-benzimidazol-2-yl)propyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[3-(1H-benzimidazol-2-yl)propyl]propanamide" is not directly mentioned in the provided papers. However, the papers discuss various benzimidazole derivatives and their synthesis, which can provide insights into the general characteristics and synthetic pathways that might be relevant to the compound . Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, which have been explored for various biological activities, including anticonvulsant, antimicrobial, and anticancer properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core followed by functionalization at specific positions on the ring. For instance, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides involves a coupling reaction using N,N-carbonyldiimidazole (CDI) as a coupling reagent . Similarly, the synthesis of N-(1H-benzimidazol-2-yl)-N'-benzyl propionamidine is achieved by reacting an ethyl ester precursor with benzylamine . These methods suggest that the synthesis of "this compound" could potentially involve similar coupling reactions with appropriate precursors and reagents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core with various substituents that influence the compound's conformation and properties. For example, an X-ray diffraction study of N-(1H-Benzimidazol-2-yl)-N'-benzyl proponamidine revealed the presence of intramolecular and intermolecular hydrogen bonds that influence the compound's solid-state structure . This suggests that "this compound" would also exhibit specific conformational features influenced by its substituents.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, depending on their functional groups. For example, the synthesis of isoxazoline derivatives from benzimidazole precursors involves a condensation reaction with hydroxylamine . The reactivity of "this compound" would depend on the presence of reactive functional groups and the overall electronic configuration of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and stability. The biological activities of these compounds, such as anticonvulsant and antimicrobial effects, are also closely related to their chemical properties . The specific properties of "this compound" would need to be determined experimentally, but insights can be drawn from the properties of similar benzimidazole derivatives discussed in the papers.

Aplicaciones Científicas De Investigación

DNA Binding and Chromosomal Analysis

N-[3-(1H-Benzimidazol-2-yl)propyl]propanamide derivatives, such as Hoechst 33258, are known for their strong affinity to the minor groove of double-stranded B-DNA, specifically binding to AT-rich sequences. This property makes them valuable in fluorescent DNA staining for cellular and chromosomal analysis, as well as in plant cell biology for chromosome and nuclear staining and flow cytometry. Their application extends to radioprotection and topoisomerase inhibition, presenting a starting point for drug design and a model for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antifungal and Antimicrobial Applications

Benzimidazole derivatives, including this compound, have been extensively researched for their use as fungicides and anthelmintic drugs in agriculture and veterinary medicine. Their mode of action is primarily through the inhibition of microtubule assembly by binding to tubulin, showcasing the potential for antimicrobial and antiparasitic applications. This research highlights the importance of benzimidazoles in fungal cell biology and molecular genetics, aiding in the understanding of tubulin structure and microtubule function (Davidse, 1986).

Pharmacological Significance

Benzimidazole scaffolds are highlighted for their broad pharmacological properties, ranging from antimicrobial effects to treatment against severe diseases. They have been a focal point in chemotherapeutic agent synthesis due to their structural similarity to naturally occurring biomolecules. Despite challenges like drug resistance and synthetic complexities, benzimidazole derivatives continue to be significant for their safety, bioactivity, and potential in clinical use, with several compounds undergoing trials or in use clinically (Brishty et al., 2021).

Chemical Diversity and Medicinal Chemistry

The chemistry of benzimidazole and its analogs, such as this compound, showcases a fascinating variability, essential for the development of new therapeutic agents. These compounds exhibit a range of properties including spectroscopic characteristics, biological and electrochemical activities, making them invaluable in drug discovery and as a basis for novel pharmacological applications (Boča et al., 2011).

Anticancer Potential

Research has identified benzimidazole derivatives as promising anticancer agents through various mechanisms such as intercalation, acting as alkylating agents, and inhibiting enzymes critical for cancer cell proliferation. Their structural diversity allows for targeted drug design, presenting an optimistic outlook for the development of novel benzimidazole-based anticancer therapies (Akhtar et al., 2019).

Propiedades

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-13(17)14-9-5-8-12-15-10-6-3-4-7-11(10)16-12/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPXOJGAZPXWOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

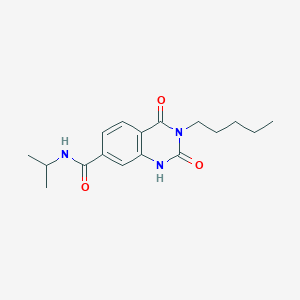

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)

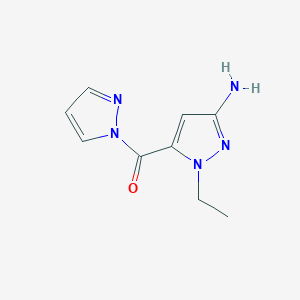

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)

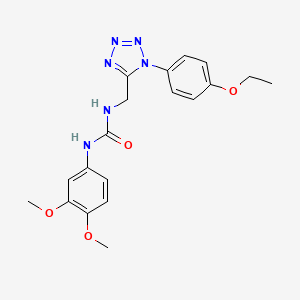

![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2527397.png)

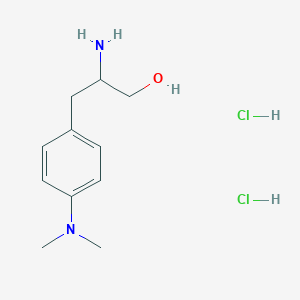

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2527407.png)

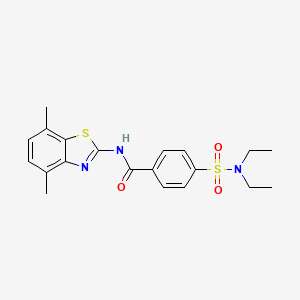

![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)

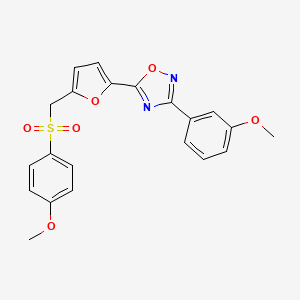

![(Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2527416.png)